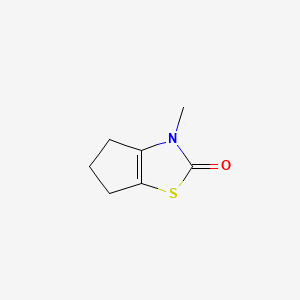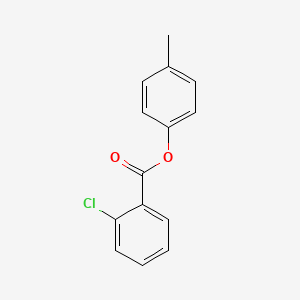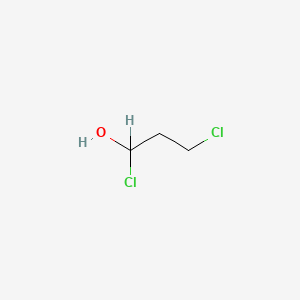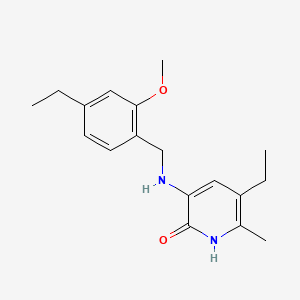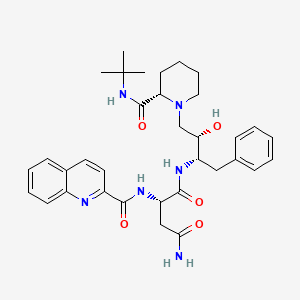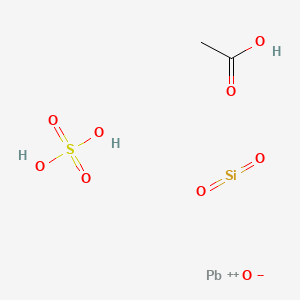
Acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;dioxosilane;lead(2+);oxygen(2-)sulfuric acid typically involves the reaction of acetic acid with lead oxide (PbO), silica (SiO₂), and sulfuric acid (H₂SO₄). The reaction conditions often require controlled temperatures and specific stoichiometric ratios to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as mixing, heating, and purification to obtain the final product with high purity and yield .
化学反应分析
Types of Reactions
Acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of lead and silicon.
Reduction: Reduction reactions may involve the conversion of lead(2+) to elemental lead or other lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce lead dioxide (PbO₂) and silicon dioxide (SiO₂), while reduction may yield elemental lead and silicon .
科学研究应用
Acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be employed in biological studies to investigate the effects of lead and silicon on biological systems.
Medicine: Research into the potential medical applications of this compound includes its use in diagnostic imaging and as a therapeutic agent.
作用机制
The mechanism of action of acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid involves its interaction with molecular targets and pathways within a given system. For example, in biological systems, the compound may interact with cellular components, leading to changes in cellular function and signaling pathways. The specific molecular targets and pathways involved depend on the context of its application .
相似化合物的比较
Similar Compounds
Acetic acid;dioxosilane;lead(2+) dihydride;oxygen(2-);sulfuric acid: This compound has a similar structure but includes a dihydride group instead of the standard lead(2+) ion.
Acetic acid;reaction products with lead oxide (PbO), silica, and sulfuric acid: This is another closely related compound with similar chemical properties and applications.
Uniqueness
The uniqueness of acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid lies in its specific combination of elements and the resulting chemical properties. This combination allows for a wide range of applications and reactions that may not be possible with other similar compounds .
属性
分子式 |
C2H6O9PbSSi |
|---|---|
分子量 |
441 g/mol |
IUPAC 名称 |
acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid |
InChI |
InChI=1S/C2H4O2.H2O4S.O2Si.O.Pb/c1-2(3)4;1-5(2,3)4;1-3-2;;/h1H3,(H,3,4);(H2,1,2,3,4);;;/q;;;-2;+2 |
InChI 键 |
QLAKWLKQZXXRPQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.[O-2].OS(=O)(=O)O.O=[Si]=O.[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


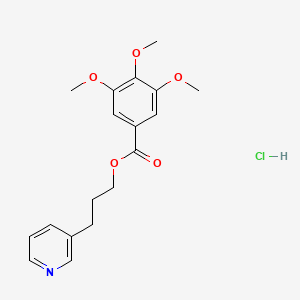
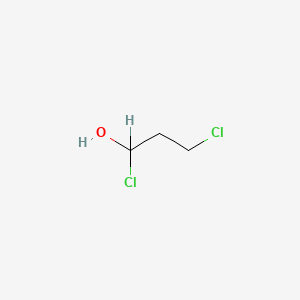
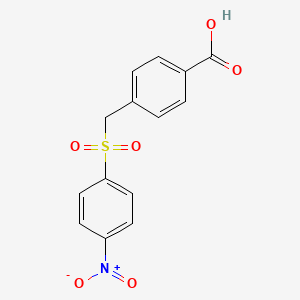
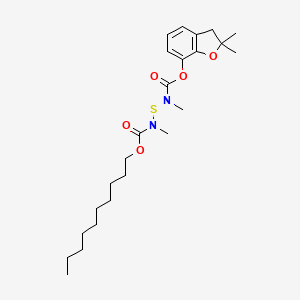
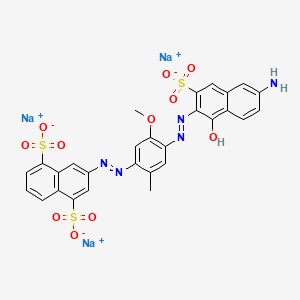
![3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12798889.png)
